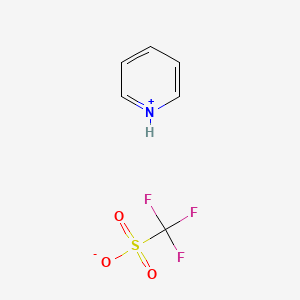

Pyridinium trifluoromethanesulfonate

Description

Properties

IUPAC Name |

pyridin-1-ium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N.CHF3O3S/c1-2-4-6-5-3-1;2-1(3,4)8(5,6)7/h1-5H;(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWVYZMVYXAVAKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[NH+]C=C1.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370543 | |

| Record name | Pyridinium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52193-54-1 | |

| Record name | Pyridinium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridinium Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of Pyridinium triflate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinium (B92312) triflate (PyTf), with the chemical formula C₆H₆F₃NO₃S, is a salt composed of a pyridinium cation and a triflate anion. It is a white, crystalline solid that has gained significant traction in organic synthesis as a highly effective and versatile Brønsted acid catalyst.[1][2] Its efficacy stems from the strong acidity of the pyridinium proton, which is further enhanced by the non-coordinating and highly stable nature of the trifluoromethanesulfonate (B1224126) (triflate) anion. This guide provides an in-depth overview of the physical, chemical, and structural properties of Pyridinium triflate, along with detailed experimental protocols for its synthesis and application.

Physical and Chemical Properties

Pyridinium triflate is a stable solid under standard conditions and exhibits solubility in polar solvents and miscibility with water.[1][3] Its properties make it a convenient and easy-to-handle acidic catalyst for a variety of chemical transformations.

Table 1: Physical Properties of Pyridinium Triflate

| Property | Value | References |

| Molecular Formula | C₆H₆F₃NO₃S | [2][4] |

| Molecular Weight | 229.18 g/mol | [4][5] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 221-223 °C | [1][2] |

| Boiling Point | 162 °C at 760 mmHg | [1] |

| Solubility | Miscible with water, soluble in polar solvents. | [1][3] |

Chemical Reactivity and Applications

Pyridinium triflate functions as an effective Brønsted acid catalyst in numerous organic reactions. Its catalytic activity is central to processes requiring protonation of a substrate to facilitate a subsequent reaction. Key applications include:

-

Condensation Reactions: It catalyzes the condensation of alcohols and carboxylic acids.[3]

-

Friedel-Crafts Type Reactions: It is used in reactions of aromatic compounds with sulfonyl chlorides, alkylation of alkenes, and trans-alkylation of aromatics.[3]

-

Multicomponent Reactions: It serves as an efficient catalyst for the Biginelli reaction, a one-pot synthesis of dihydropyrimidinones, which are compounds of significant pharmacological interest.[6][7]

-

Functionalization of Silyl (B83357) Enol Ethers: It enables carbon-carbon bond formation at the α'-position of silyl enol ethers.[1]

The catalytic cycle typically involves the protonation of a carbonyl group or other basic site on a substrate, which activates it towards nucleophilic attack. The triflate anion's low nucleophilicity prevents it from interfering with the desired reaction pathway.

Spectroscopic and Structural Data

The structural and electronic properties of Pyridinium triflate have been characterized using various spectroscopic and crystallographic techniques.

Table 2: Spectroscopic Data for Pyridinium Triflate

| Technique | Data | References |

| ¹H NMR | Data available in spectral databases. | [5] |

| ¹³C NMR | Data available in spectral databases. | [4] |

| ATR-IR | Spectra available in databases. Key vibrations are associated with the pyridinium ring C-H and C=C/C=N bonds, and the S=O and C-F bonds of the triflate anion. | [4][5][8] |

Crystal Structure

The crystal structure of Pyridinium triflate has been determined by X-ray crystallography. The solid-state structure is organized by a network of Coulombic interactions and hydrogen bonding.[4]

Table 3: Crystallographic Data for Pyridinium Triflate

| Parameter | Value | Reference |

| Crystal System | Tetragonal | [4] |

| Space Group | P 4₃ 2₁ 2 | [4] |

| Unit Cell Dimensions | a = 8.5265 Å, b = 8.5265 Å, c = 24.388 Å | [4] |

| α = 90.00°, β = 90.00°, γ = 90.00° | [4] |

Experimental Protocols

Detailed methodologies for the synthesis and application of Pyridinium triflate are provided below. These protocols are intended for use by trained professionals in a laboratory setting.

Synthesis of Pyridinium Triflate

The synthesis of Pyridinium triflate is a straightforward acid-base reaction. A general procedure is as follows, based on the synthesis of related pyridinium salts.[9]

Materials:

-

Pyridine (B92270) (freshly distilled)

-

Trifluoromethanesulfonic acid (triflic acid)

-

Anhydrous diethyl ether

-

Anhydrous dichloromethane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve pyridine (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoromethanesulfonic acid (1.0 eq) dropwise to the stirred solution. An exotherm may be observed.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 1-2 hours.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

To purify the salt, wash the crude solid with copious amounts of anhydrous diethyl ether to remove any unreacted starting materials.

-

Collect the white solid by vacuum filtration and dry under vacuum to yield pure Pyridinium triflate.

Application: Catalysis of the Biginelli Reaction

Pyridinium triflate is an effective catalyst for the three-component Biginelli reaction to synthesize dihydropyrimidinones.[6][7]

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol)

-

β-Ketoester (e.g., ethyl acetoacetate, 1.0 mmol)

-

Urea (B33335) (1.5 mmol)

-

Pyridinium triflate (10 mol%)

-

Ethanol (B145695) (solvent)

Procedure:

-

To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.5 mmol), and Pyridinium triflate (0.1 mmol).

-

Add ethanol as the solvent (e.g., 5 mL).

-

Heat the reaction mixture to reflux with stirring and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice or cold water.

-

The solid product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Safety and Handling

Pyridinium triflate should be handled with appropriate safety precautions in a well-ventilated area or fume hood.[10]

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[3][10] It causes skin irritation and serious eye irritation and may cause respiratory irritation.[10]

-

Precautions: Wear suitable protective clothing, gloves, and eye/face protection.[2][10] Avoid breathing dust.[10] Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3] Keep away from strong oxidizing agents.[3]

Conclusion

Pyridinium triflate is a valuable and versatile Brønsted acid catalyst in modern organic synthesis. Its stability, ease of handling, and high catalytic activity in a range of important chemical transformations, including multicomponent reactions like the Biginelli synthesis, make it an attractive choice for both academic research and industrial applications. The straightforward synthesis and predictable reactivity profile ensure its continued use in the development of efficient and environmentally conscious synthetic methodologies.

References

- 1. Pyridinium trifluoromethanesulfonate | CAS#:52193-54-1 | Chemsrc [chemsrc.com]

- 2. 吡啶三氟甲烷磺酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound | C6H6F3NO3S | CID 2734866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, min. 97% | C6H6F3NO3S | CID 10966273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 9. Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to Pyridinium Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridinium (B92312) trifluoromethanesulfonate (B1224126) (CAS Number: 52193-54-1), often referred to as pyridinium triflate, is a versatile and powerful Brønsted acid catalyst. Its stability, ease of handling as a solid, and efficacy in promoting a variety of organic transformations make it a valuable tool in both academic research and industrial drug development. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its catalytic role in the Biginelli reaction for the synthesis of dihydropyrimidinones—a scaffold of significant pharmacological interest. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its practical application in the laboratory.

Core Chemical and Physical Properties

Pyridinium trifluoromethanesulfonate is a salt composed of a pyridinium cation and a trifluoromethanesulfonate (triflate) anion. The triflate anion is an excellent leaving group, which contributes to the compound's strong Brønsted acidity. Its key properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 52193-54-1 | [1] |

| Molecular Formula | C₆H₆F₃NO₃S | [1] |

| Molecular Weight | 229.18 g/mol | [1] |

| Appearance | White to off-white crystalline solid | - |

| Melting Point | 221-223 °C | [2] |

| Solubility | Miscible with water; soluble in polar organic solvents | [2] |

| InChI Key | YWVYZMVYXAVAKS-UHFFFAOYSA-N | [3] |

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base reaction. A generalized laboratory-scale protocol is provided below.

Experimental Protocol: Synthesis

Materials:

-

Pyridine (B92270) (anhydrous)

-

Trifluoromethanesulfonic acid (TfOH)

-

Diethyl ether (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve anhydrous pyridine (1.0 equivalent) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoromethanesulfonic acid (1.0 equivalent) dropwise to the stirred solution. A white precipitate will form immediately.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

-

Collect the white solid by vacuum filtration.

-

Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white crystalline solid under vacuum to yield pure this compound.

Applications in Organic Synthesis

Pyridinium triflate serves as an efficient catalyst for a range of organic reactions, including esterifications, silylations, and multicomponent reactions.[3] Its utility is particularly notable in the Biginelli reaction.

The Biginelli Reaction: Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot, three-component condensation used to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant therapeutic potential, including activity as calcium channel blockers and antihypertensive agents.[4] Pyridinium triflate acts as an effective Brønsted acid catalyst for this transformation.[5]

Experimental Protocol: Biginelli Reaction

The following is a general procedure for the pyridinium triflate-mediated synthesis of DHPMs under microwave irradiation, adapted from the work of Raju et al.[5]

Materials:

-

Aromatic or aliphatic aldehyde (1.0 mmol)

-

A β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)

-

Urea (B33335) or thiourea (B124793) (1.5 mmol)

-

Pyridinium triflate (as catalyst)

Procedure:

-

In a microwave-safe reaction vessel, combine the aldehyde (1.0 mmol), the β-ketoester (1.0 mmol), urea (or thiourea) (1.5 mmol), and a catalytic amount of pyridinium triflate.

-

Seal the vessel and place it in a microwave synthesizer.

-

Irradiate the mixture at a suitable power and temperature until the reaction is complete (monitored by TLC). Reaction times are typically short, ranging from 10 to 40 minutes.

-

After cooling, add cold water to the reaction mixture.

-

Collect the resulting solid product by vacuum filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 3,4-dihydropyrimidin-2(1H)-one.

Quantitative Data: Substrate Scope in the Biginelli Reaction

The following table summarizes the results for the synthesis of various DHPMs using a pyridinium triflate-mediated protocol.[5]

| Entry | Aldehyde (R) | X | Time (min) | Yield (%) |

| 1 | Phenyl | O | 10 | 98 |

| 2 | Phenyl | S | 15 | 83 |

| 3 | 4-Chloro phenyl | S | 15 | 97 |

| 4 | 3-Methoxy phenyl | O | 38 | 90 |

| 5 | 3,5-Bis(trifluoromethyl)phenyl | O | 40 | 65 |

| 6 | 2-Thienyl | O | 28 | 75 |

| 7 | 2-Pyridyl | O | 32 | 84 |

| 8 | 2-Imidazolyl | O | 30 | 70 |

| 9 | 2-Thiazolyl | O | 38 | 60 |

Catalytic Mechanism: The Biginelli Reaction

The currently accepted mechanism for the acid-catalyzed Biginelli reaction is the Kappe mechanism.[4][6] Pyridinium triflate, as a Brønsted acid, facilitates several key steps in this pathway by protonating carbonyl and imine groups, thereby increasing their electrophilicity.

Mechanism Description:

-

Iminium Ion Formation: The reaction initiates with the protonation of the aldehyde carbonyl group by the pyridinium cation, increasing its electrophilicity. Urea then acts as a nucleophile, attacking the activated carbonyl. Subsequent dehydration leads to the formation of a key N-acyliminium ion intermediate.[6]

-

Carbon-Carbon Bond Formation: The β-ketoester adds to the N-acyliminium ion.

-

Cyclization and Dehydration: The final step involves an intramolecular cyclization via nucleophilic attack of the terminal amine onto the ester carbonyl group, followed by another dehydration step to yield the final 3,4-dihydropyrimidin-2(1H)-one product and regenerate the catalyst.[4]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is an irritant and should be used in a well-ventilated fume hood. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly effective and versatile Brønsted acid catalyst with significant applications in organic synthesis. Its utility in the Biginelli reaction provides an efficient pathway to pharmacologically relevant dihydropyrimidinones. The straightforward protocols, high yields, and short reaction times associated with its use make it an attractive choice for researchers in drug discovery and development. The mechanistic understanding of its catalytic role allows for the rational design of new synthetic methodologies.

References

- 1. scbt.com [scbt.com]

- 2. This compound CAS#: 52193-54-1 [m.chemicalbook.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Properties of Pyridinium Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinium (B92312) trifluoromethanesulfonate (B1224126), often abbreviated as [Py][OTf], is a versatile organic salt that has garnered significant interest in various fields of chemical synthesis. Comprising a pyridinium cation and a trifluoromethanesulfonate (triflate) anion, this compound serves as a mild and efficient Brønsted acid catalyst in a range of organic transformations. Its utility is particularly noted in reactions such as esterification, condensation, and the functionalization of organic molecules.[1] This technical guide provides a comprehensive overview of the structure, properties, synthesis, and catalytic applications of Pyridinium trifluoromethanesulfonate, tailored for professionals in research and development.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature. It is soluble in polar solvents and miscible with water.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₆F₃NO₃S | [2][3][4] |

| Molecular Weight | 229.18 g/mol | [2][3] |

| Melting Point | 221-223 °C (lit.) | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Miscible with water, soluble in polar solvents | [1] |

| CAS Number | 52193-54-1 | [2] |

Spectroscopic and Crystallographic Data

The structural characterization of this compound has been thoroughly established through various spectroscopic and crystallographic techniques.

Spectroscopic Analysis

Detailed spectroscopic data, including ¹H NMR, ¹³C NMR, and FT-IR spectra, are available in public databases such as PubChem and SpectraBase, with original data often sourced from suppliers like Sigma-Aldrich.[2][5] While exact peak listings are best viewed directly from these sources, the expected spectral features are summarized in Table 2.

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | Signals corresponding to the protons of the pyridinium ring are expected in the aromatic region, typically downfield due to the positive charge on the nitrogen atom. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridinium ring are observed, with the carbons adjacent to the nitrogen atom being the most deshielded. A quartet is expected for the trifluoromethyl carbon due to coupling with fluorine. |

| FT-IR | Characteristic absorption bands for the C-H stretching of the aromatic ring, C=C and C=N stretching vibrations of the pyridinium ring, and strong absorptions corresponding to the S=O and C-F stretching of the triflate anion are prominent. |

Crystallographic Data

Single-crystal X-ray diffraction studies have elucidated the three-dimensional structure of this compound.[2] The compound crystallizes in the tetragonal space group P4₃2₁2.[2] Key crystallographic parameters are detailed in Table 3.

| Crystallographic Parameter | Value | Reference |

| Crystal System | Tetragonal | [2] |

| Space Group | P 4₃ 2₁ 2 | [2] |

| Unit Cell Dimensions | a = 8.5265 Å, b = 8.5265 Å, c = 24.388 Å | [2] |

| Unit Cell Angles | α = 90.00°, β = 90.00°, γ = 90.00° | [2] |

Experimental Protocols

Synthesis of this compound

A general and straightforward method for the synthesis of this compound involves the acid-base reaction between pyridine (B92270) and trifluoromethanesulfonic acid.

Materials:

-

Pyridine (anhydrous)

-

Trifluoromethanesulfonic acid (triflic acid)

-

Dichloromethane (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve pyridine (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoromethanesulfonic acid (1.0 equivalent) dropwise to the stirred solution. An exothermic reaction will occur, and a white precipitate will form.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for another 1-2 hours.

-

The resulting precipitate is collected by vacuum filtration.

-

Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield this compound as a white crystalline solid.

Visualizations

Chemical Structure of this compound

The following diagram illustrates the ionic pairing of the pyridinium cation and the trifluoromethanesulfonate anion.

Caption: Ionic structure of this compound.

Catalytic Role in Esterification

This compound is an effective catalyst for Fischer-Speier esterification. The pyridinium ion acts as a proton source to activate the carboxylic acid, facilitating nucleophilic attack by the alcohol.

Caption: Catalytic cycle of esterification using this compound.

Conclusion

This compound is a stable, easy-to-handle, and effective Brønsted acid catalyst with broad applications in organic synthesis. Its well-defined structure and predictable reactivity make it a valuable tool for researchers and professionals in the chemical and pharmaceutical industries. This guide provides a foundational understanding of its core properties and applications, serving as a valuable resource for its practical implementation.

References

- 1. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound | C6H6F3NO3S | CID 2734866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, min. 97% | C6H6F3NO3S | CID 10966273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Solubility of Pyridinium Trifluoromethanesulfonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of pyridinium (B92312) trifluoromethanesulfonate (B1224126) (also known as pyridinium triflate), a versatile reagent and catalyst in organic synthesis. Due to its ionic nature, understanding its solubility in various organic solvents is crucial for its effective application in reaction chemistry, process development, and purification.

Core Concepts in Solubility

The solubility of an ionic compound like pyridinium trifluoromethanesulfonate in an organic solvent is governed by the principle of "like dissolves like." This means that polar solvents are generally better at dissolving polar or ionic solutes. The dissolution process involves the overcoming of the lattice energy of the solid salt by the solvation energy provided by the solvent molecules. Factors influencing this balance include the polarity, dielectric constant, and hydrogen bonding capabilities of the solvent, as well as the size and charge distribution of the cation and anion of the salt.

Qualitative Solubility Profile

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Family | Specific Solvents | Qualitative Solubility | Citation |

| Nitriles | Acetonitrile (B52724) (CH₃CN) | Soluble | [1] |

| Halogenated Hydrocarbons | Dichloromethane (CH₂Cl₂) | Soluble | [2] |

| Alcohols | Methanol (CH₃OH) | Soluble in polar solvents (inferred) | [3][4][5] |

| Ethers | Tetrahydrofuran (THF) | Likely sparingly soluble to insoluble | General chemical principles |

| Amides | Dimethylformamide (DMF) | Soluble in polar solvents (inferred) | [3][4][5] |

| Sulfoxides | Dimethyl sulfoxide (B87167) (DMSO) | Soluble in polar solvents (inferred) | [3][4][5] |

It is important to note that while pyridinium salts, in general, show a range of solubilities in acetonitrile (from 0.3 to 2.1 M), the precise value for the trifluoromethanesulfonate salt is not explicitly stated.[1]

Experimental Protocol for Solubility Determination

A standard and reliable method for determining the solubility of a solid in a liquid is the isothermal shake-flask method .[6][7] This method establishes the equilibrium (thermodynamic) solubility of the compound at a specific temperature.

Objective: To determine the saturation concentration of this compound in a given organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

-

Sample Preparation:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.

-

Accurately pipette a known volume of the organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. The time required can vary and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[8]

-

-

Sample Collection and Preparation for Analysis:

-

Once equilibrium is reached, allow the vials to stand undisturbed in the thermostat for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, dry vial to remove any undissolved solid particles.

-

Dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

-

Concentration Analysis:

-

Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the solute concentration in the experimental samples.

-

-

Data Calculation:

-

Calculate the solubility of this compound in the solvent, typically expressed in g/100 mL or mol/L, taking into account the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Caption: Workflow for determining the solubility of this compound.

Conclusion

This compound is a valuable synthetic tool whose utility is enhanced by its solubility in a range of polar organic solvents. While precise quantitative data remains elusive in readily accessible literature, the qualitative profile and the provided experimental protocol offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound. The isothermal shake-flask method provides a robust framework for generating reliable, in-house solubility data tailored to specific experimental conditions. This, in turn, will facilitate better reaction design, optimization, and product purification in various synthetic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound | CAS#:52193-54-1 | Chemsrc [chemsrc.com]

- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound | 52193-54-1 [chemicalbook.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. researchgate.net [researchgate.net]

- 8. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Pyridinium Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Pyridinium trifluoromethanesulfonate (B1224126) (CAS No. 52193-54-1), a compound utilized as a catalyst in various chemical reactions. Adherence to the following protocols is crucial to ensure the safety of laboratory personnel and the integrity of research.

Physicochemical and Hazard Profile

Pyridinium trifluoromethanesulfonate is a white solid that is miscible with water and soluble in polar solvents.[1][2][3] It is a combustible solid and requires careful handling due to its hazardous properties.[4]

Quantitative Data Summary

The following table summarizes the key physicochemical and toxicological data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₆F₃NO₃S | [2][4][5][6] |

| Molecular Weight | 229.18 g/mol | [4][5][6] |

| Melting Point | 221-223 °C (lit.) | [1][2][4] |

| Form | Solid | [4] |

| GHS Hazard Classifications | Acute Toxicity, Oral (Category 4) Acute Toxicity, Dermal (Category 4) Acute Toxicity, Inhalation (Category 4) Skin Irritation (Category 2) Serious Eye Irritation (Category 2) Specific Target Organ Toxicity – Single Exposure (Category 3, Respiratory system) | [4][5][7][8] |

| Signal Word | Warning | [4][5] |

| Hazard Statements | H302: Harmful if swallowed H312: Harmful in contact with skin H315: Causes skin irritation H319: Causes serious eye irritation H332: Harmful if inhaled H335: May cause respiratory irritation | [4][5][7][8][9] |

Experimental Protocols and Handling Procedures

Strict adherence to the following protocols is mandatory when working with this compound to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive assessment of required PPE must be conducted before handling. The following diagram outlines the minimum required PPE.

Caption: Minimum required personal protective equipment for handling this compound.

Engineering Controls

All work with this compound should be conducted in a properly functioning and certified laboratory chemical fume hood.[10] Ensure that an emergency eyewash station and safety shower are readily accessible and within a ten-second travel distance (approximately 50 feet).[10]

Handling and Storage

-

Handling:

-

Storage:

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

Caption: Workflow for the safe handling and storage of this compound.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical. The following diagram outlines the necessary steps for different types of exposure.

Caption: Emergency first-aid procedures for exposure to this compound.

Accidental Release Measures

-

Small Spills (<100ml):

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.

-

Collect the spilled material in a sealed, airtight, and compatible waste container.

-

Clean the spill area with a suitable solvent and then wash with soap and water.

-

Dispose of the waste according to institutional and local regulations.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Secure the area and prevent entry.

-

Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[10]

-

Do not attempt to clean up a large spill without proper training and equipment.

-

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: In case of fire, the following can be released: Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Sulfur oxides, and Hydrogen fluoride.[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Waste Disposal

All waste containing this compound must be collected in a designated, sealed, and properly labeled waste container.[10] The container should be stored away from incompatible materials.[10] Dispose of the waste through a licensed professional waste disposal service in accordance with all applicable federal, state, and local regulations. Do not release into the environment.[8]

References

- 1. This compound | CAS#:52193-54-1 | Chemsrc [chemsrc.com]

- 2. This compound | 52193-54-1 [chemicalbook.com]

- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. トリフルオロメタンスルホン酸ピリジニウム 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | C6H6F3NO3S | CID 2734866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, min. 97% | C6H6F3NO3S | CID 10966273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. fishersci.com [fishersci.com]

- 9. chemical-label.com [chemical-label.com]

- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

The Discovery and Enduring Utility of Pyridinium Trifluoromethanesulfonate: A Technical Guide

For Immediate Release

[City, State] – December 21, 2025 – Pyridinium (B92312) trifluoromethanesulfonate (B1224126), a versatile and powerful reagent in organic synthesis, is the subject of a new in-depth technical guide. This whitepaper explores the history, synthesis, and diverse applications of this important pyridinium salt, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Advent of a Powerful Brønsted Acid Catalyst

Pyridinium trifluoromethanesulfonate, often abbreviated as Py-OTf, is a salt formed from the protonation of pyridine (B92270) with trifluoromethanesulfonic acid (triflic acid). Its emergence as a significant tool in organic chemistry is intrinsically linked to the development and popularization of triflic acid as a superacid. While a singular "discovery" of this simple acid-base adduct is not pinpointed to a specific publication, its preparation is a logical and fundamental reaction. The real historical significance lies in the subsequent exploration of its utility as a mild, yet effective, Brønsted acid catalyst in a multitude of organic transformations.

The compound's stability, ease of handling compared to strong mineral acids, and its solubility in various organic solvents have contributed to its widespread adoption in synthetic chemistry. This guide delves into the foundational synthesis of this compound and traces the evolution of its applications, from early uses to its current role in complex molecule synthesis.

Synthesis and Physicochemical Properties

The preparation of this compound is a straightforward acid-base neutralization reaction. The lone pair of electrons on the nitrogen atom of the pyridine ring readily accepts a proton from the highly acidic trifluoromethanesulfonic acid.

A general and efficient method for its synthesis involves the direct reaction of pyridine with trifluoromethanesulfonic acid in an appropriate solvent. This reaction is typically exothermic and proceeds to completion, yielding the salt in high purity after crystallization.

Physicochemical Data for this compound

| Property | Value | Reference |

| CAS Number | 52193-54-1 | [1][2] |

| Molecular Formula | C₆H₆F₃NO₃S | [2] |

| Molecular Weight | 229.18 g/mol | [2] |

| Melting Point | 221-223 °C | [1][3][4] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water and polar organic solvents. | [1][4] |

Synthesis of this compound

References

Spectroscopic and Catalytic Profile of Pyridinium Trifluoromethanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of pyridinium (B92312) trifluoromethanesulfonate (B1224126), a versatile organic salt with applications in chemical synthesis. The document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, outlines generalized experimental protocols for data acquisition, and presents a logical workflow for its application as a Brønsted acid catalyst.

Introduction

Pyridinium trifluoromethanesulfonate, also known as pyridinium triflate, is an organic salt consisting of a pyridinium cation and a trifluoromethanesulfonate anion.[1][2] It is a white solid at room temperature and is utilized in organic synthesis, notably as a Brønsted acid catalyst. An understanding of its spectroscopic characteristics is crucial for its identification, purity assessment, and for studying its role in chemical reactions.

Spectroscopic Data

The following sections present the ¹H NMR, ¹³C NMR, and FTIR spectroscopic data for this compound. The data is compiled from various sources and is presented in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide characteristic signals for the pyridinium cation and the triflate anion.

¹H NMR Data

The proton NMR spectrum of the pyridinium cation exhibits three distinct signals in the aromatic region, corresponding to the α, β, and γ protons. The electron-withdrawing effect of the positively charged nitrogen atom causes these protons to be significantly deshielded, resulting in downfield chemical shifts.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2, H-6 (α-protons) | 8.8 - 9.0 | Doublet |

| H-4 (γ-proton) | 8.5 - 8.7 | Triplet |

| H-3, H-5 (β-protons) | 8.0 - 8.2 | Triplet |

Note: The N-H proton of the pyridinium cation is often broad and may not be distinctly observed, or it may exchange with residual water in the NMR solvent.

¹³C NMR Data

Similar to the ¹H NMR spectrum, the ¹³C NMR spectrum of the pyridinium cation shows three signals for the aromatic carbons, which are also shifted downfield due to the influence of the quaternary nitrogen. The trifluoromethanesulfonate anion gives rise to a characteristic quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms.

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity |

| C-2, C-6 (α-carbons) | ~145 | Singlet |

| C-4 (γ-carbon) | ~148 | Singlet |

| C-3, C-5 (β-carbons) | ~128 | Singlet |

| CF₃ (Triflate) | ~120 | Quartet (¹JCF ≈ 320 Hz) |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the vibrational modes of the functional groups within a molecule. The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of the pyridinium cation and the trifluoromethanesulfonate anion. A detailed vibrational study has been conducted on this compound, allowing for accurate peak assignments.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretching vibrations of the pyridinium ring |

| ~1630 | C=C stretching vibrations of the pyridinium ring |

| ~1540 | C=N stretching vibrations of the pyridinium ring |

| ~1485 | In-plane ring vibrations of the pyridinium cation |

| ~1260 | Asymmetric SO₃ stretching of the triflate anion |

| ~1160 | Symmetric SO₃ stretching of the triflate anion |

| ~1030 | S-O stretching of the triflate anion |

| ~750 | Out-of-plane C-H bending of the pyridinium ring |

| ~640 | O-S-O bending of the triflate anion |

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and FTIR spectra of this compound. Specific instrument parameters may need to be optimized.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆, D₂O, or CD₃CN) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

Data Acquisition (¹H NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Reference: The residual solvent peak is typically used for referencing.

Data Acquisition (¹³C NMR):

-

Spectrometer: 100 MHz or higher frequency NMR spectrometer.

-

Pulse Program: Standard proton-decoupled ¹³C experiment.

-

Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-160 ppm.

-

Reference: The solvent peak is used for referencing.

FTIR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: A standard FTIR spectrometer equipped with a diamond or germanium ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample.

Application as a Brønsted Acid Catalyst

This compound is an effective Brønsted acid catalyst for various organic transformations. Its catalytic activity stems from the acidic proton on the pyridinium cation. The following diagram illustrates a generalized workflow for a reaction catalyzed by pyridinium triflate.

Caption: Generalized workflow for a reaction catalyzed by this compound.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic data of this compound, including ¹H NMR, ¹³C NMR, and FTIR analysis. The presented data and experimental protocols serve as a valuable resource for researchers in the fields of chemistry and drug development for the identification, characterization, and application of this important organic salt. The logical workflow for its use as a catalyst further illustrates its practical utility in synthetic chemistry.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Pyridinium Triflate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyridinium (B92312) triflate ([PyH][OTf]), a salt formed from pyridine (B92270) and trifluoromethanesulfonic acid, is a compound of interest in various chemical applications, including as a catalyst in organic synthesis. Understanding its thermal stability and decomposition characteristics is paramount for ensuring safe handling, determining its viability in high-temperature applications, and for the development of robust chemical processes. This technical guide provides a comprehensive overview of the current knowledge regarding the thermal properties of Pyridinium triflate. While specific quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) on its decomposition are not extensively available in peer-reviewed literature, this guide synthesizes available data, safety information, and analysis of analogous compounds to present a thorough assessment. This includes its melting point, known hazardous decomposition products, a proposed decomposition pathway, and generalized experimental protocols for its thermal analysis.

Thermal Stability Analysis

The thermal stability of Pyridinium triflate is a critical parameter for its practical application. The available data indicates that it is a solid with a relatively high melting point and is stable under standard conditions.

Physical and Thermal Properties

The primary known thermal transition for Pyridinium triflate is its melting point. Beyond this temperature, the compound is expected to undergo decomposition.

| Property | Value | Reference |

| Melting Point | 221-223 °C | [1][2] |

| Physical Form | Solid | [3] |

| Stability | Stable under normal conditions | [3][4] |

Decomposition Products

Safety Data Sheets (SDS) provide information on the hazardous products formed upon thermal decomposition. These products indicate the fragmentation of both the pyridinium cation and the triflate anion.

| Decomposition Product | Chemical Formula |

| Carbon monoxide | CO |

| Carbon dioxide | CO₂ |

| Nitrogen oxides | NOx |

| Sulfur oxides | SOx |

| Hydrogen fluoride | HF |

| Source: Fisher Scientific Safety Data Sheet[4] |

Decomposition Pathway

While a definitive, experimentally verified decomposition mechanism for Pyridinium triflate is not available in the reviewed literature, a plausible pathway can be proposed based on the identified decomposition products and studies of analogous pyridinium salts, such as pyridinium perchlorate.[5] The proposed mechanism likely initiates with a proton transfer from the pyridinium cation to the triflate anion.

The key steps are likely:

-

Proton Transfer (Rate-Determining Step): The initial step is a proton transfer from the pyridinium cation to the triflate anion, forming neutral pyridine and trifluoromethanesulfonic acid. This is considered the rate-controlling step in the decomposition of similar pyridinium salts.[5]

-

Decomposition of Trifluoromethanesulfonic Acid: Trifluoromethanesulfonic acid is thermally unstable and decomposes to yield sulfur oxides and hydrogen fluoride.

-

Oxidation and Ring Opening of Pyridine: The highly reactive species generated from the decomposition of trifluoromethanesulfonic acid can lead to the oxidation and subsequent fragmentation of the pyridine ring, resulting in the formation of carbon oxides and nitrogen oxides.

Caption: Proposed decomposition pathway for Pyridinium triflate.

Experimental Protocols

Although specific experimental data for the thermal decomposition of Pyridinium triflate is scarce, a general methodology for conducting such an analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be outlined based on standard practices for similar organic salts.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This is used to determine the onset of decomposition and the mass loss at different stages.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small sample of Pyridinium triflate (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: The analysis should be conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heating Program: The sample is heated from ambient temperature to a final temperature well above the expected decomposition range (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (T_onset) and the percentage of mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition (T_peak).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the enthalpy of melting and decomposition.

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of Pyridinium triflate (typically 2-5 mg) is hermetically sealed in an aluminum or gold-plated pan.

-

Atmosphere: The analysis is typically performed under an inert nitrogen atmosphere.

-

Heating Program: A similar heating program to the TGA analysis is used, with a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The area under these peaks is integrated to determine the enthalpy change (ΔH) associated with each transition.

Caption: General workflow for the thermal analysis of Pyridinium triflate.

Conclusion

Pyridinium triflate is a thermally stable solid with a melting point of 221-223 °C.[1][2] While quantitative data on its decomposition is not widely published, safety data indicates that upon heating to decomposition, it releases hazardous products including oxides of carbon, nitrogen, and sulfur, as well as hydrogen fluoride.[4] A plausible decomposition mechanism, initiated by proton transfer, provides a theoretical framework for understanding its thermal degradation. For researchers and professionals working with Pyridinium triflate, it is recommended to handle the compound with the understanding that it will decompose above its melting point. For applications requiring high thermal stress, it is crucial to conduct specific TGA and DSC analyses following the generalized protocols outlined in this guide to determine its precise decomposition profile under the relevant process conditions. Further research is warranted to experimentally validate the proposed decomposition pathway and to quantify the kinetic parameters of its decomposition.

References

Methodological & Application

Application Notes and Protocols: Pyridinium Trifluoromethanesulfonate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinium (B92312) trifluoromethanesulfonate (B1224126) (PyTf), also known as pyridinium triflate, is a versatile and effective Brønsted acid catalyst in a variety of organic transformations. Its salt structure, composed of a pyridinium cation and a non-coordinating triflate anion, renders it a stable, easy-to-handle solid with good solubility in many organic solvents. The strong acidity of the pyridinium proton, enhanced by the electron-withdrawing triflate anion, allows for efficient catalysis of acid-mediated reactions under mild conditions. This document provides detailed application notes and experimental protocols for the use of Pyridinium trifluoromethanesulfonate in key organic syntheses.

Applications of this compound

This compound has demonstrated its utility as a catalyst in several important organic reactions. This section outlines its application in the Biginelli reaction, the synthesis of N-(1-ethoxyvinyl)pyridinium triflates, and its role in esterification and the tetrahydropyranylation of alcohols.

Biginelli Reaction for the Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which are valuable scaffolds in medicinal chemistry. This compound can act as an efficient Brønsted acid catalyst for this transformation. The reaction proceeds via the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793).

Quantitative Data Summary

The following table summarizes representative yields for the Biginelli reaction using a pyridinium salt catalyst. While the original study utilized pyridinium trifluoroacetate, the data is presented here as a close approximation for the catalytic activity of this compound, which is expected to facilitate the reaction through a similar Brønsted acid-catalyzed mechanism.

| Entry | Aldehyde | β-Ketoester | Urea/Thiourea | Product | Yield (%) |

| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 92 |

| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 4-(4-Chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 95 |

| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | Urea | 5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 89 |

| 4 | Benzaldehyde | Methyl acetoacetate | Thiourea | 6-Methyl-5-(methoxycarbonyl)-4-phenyl-3,4-dihydropyrimidine-2(1H)-thione | 90 |

Experimental Protocol

A mixture of the aldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and a catalytic amount of this compound (10 mol%) is prepared. The mixture is then subjected to microwave irradiation at 80°C for 3-5 minutes. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature. The solid product is washed with cold water and then recrystallized from ethanol (B145695) to afford the pure dihydropyrimidinone.

Synthesis of N-(1-Ethoxyvinyl)pyridinium Triflates

This compound is a key reagent in the synthesis of N-(1-ethoxyvinyl)pyridinium triflates. These compounds are stable, isolable adducts with potential as versatile reagents in organic synthesis.[1] The reaction involves the treatment of a pyridine (B92270) derivative with trifluoromethanesulfonic acid and ethoxyacetylene.

Quantitative Data Summary

| Entry | Pyridine Derivative | Product | Yield (%) |

| 1 | Pyridine | 1-(1-Ethoxyvinyl)this compound | 60 |

| 2 | 2-Chloropyridine | 2-Chloro-1-(1-ethoxyvinyl)this compound | 72 |

| 3 | 2-Bromopyridine | 2-Bromo-1-(1-ethoxyvinyl)this compound | 78 |

Experimental Protocol

To a stirred solution of the desired pyridine (2 mmol) and ethoxyacetylene (~40 wt% in hexanes, 2 mmol) in dichloromethane (B109758) (3.5 mL) at 0°C, trifluoromethanesulfonic acid (2 mmol) is added slowly. The resulting solution is stirred for 5 minutes at 0°C, and then the ice bath is removed. The reaction mixture is stirred for an additional 18 hours, gradually warming to room temperature. The product is then purified by silica (B1680970) gel chromatography.[1]

Esterification of Carboxylic Acids and Alcohols

While pyridinium salts like Pyridinium p-toluenesulfonate (PPTS) are known to catalyze esterification reactions, studies have shown that this compound may not be an effective catalyst for this transformation under certain conditions. In one particular study, the use of this compound as a catalyst for the esterification of 4-phenylbutyric acid with 1-octanol (B28484) did not yield any detectable product.[2] This suggests that while it is a strong Brønsted acid, the specific conditions and substrates play a crucial role in its catalytic activity for esterification.

Tetrahydropyranylation of Alcohols

Analogous Experimental Protocol (using Pyridinium Chloride)

In a mortar, a mixture of the alcohol (10 mmol), 3,4-dihydro-2H-pyran (12 mmol), and a catalytic amount of pyridinium chloride (2 mmol%) is ground with a pestle at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by adding diethyl ether, followed by filtration and evaporation of the solvent to yield the corresponding THP ether.[3]

Visualizations

Experimental Workflow

The following diagram illustrates a general experimental workflow for a typical organic synthesis reaction catalyzed by this compound.

Caption: General experimental workflow for a Pyridinium triflate catalyzed reaction.

Catalytic Cycle of the Biginelli Reaction

The following diagram illustrates the proposed catalytic cycle for the Biginelli reaction catalyzed by a Brønsted acid such as this compound.

Caption: Proposed catalytic cycle for the Brønsted acid-catalyzed Biginelli reaction.

References

- 1. Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions [organic-chemistry.org]

- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 3. Highly enantioselective Biginelli reaction using a new chiral ytterbium catalyst: asymmetric synthesis of dihydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pyridinium Salt-Mediated Esterification

Introduction

The esterification of carboxylic acids with alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide range of compounds, from pharmaceuticals to materials. While numerous methods exist, the use of pyridinium (B92312) salts as catalysts or reagents offers a mild and effective alternative to traditional strong acid catalysis. This document provides detailed protocols and data for two distinct pyridinium salt-based esterification methods: a catalytic approach using a modified pyridinium p-toluenesulfonate (PPTS) and a rapid synthesis using a stoichiometric triflylpyridinium coupling reagent. It is important to note that under certain tested conditions, pyridinium trifluoromethanesulfonate (B1224126) itself was found to be ineffective as an esterification catalyst[1].

I. Catalytic Esterification using a Modified Pyridinium p-Toluenesulfonate

This protocol is based on the work of Feng and coworkers, who developed lipid-modified pyridinium p-toluenesulfonate catalysts for the efficient esterification of equimolar amounts of carboxylic acids and alcohols without the need for water removal[1][2]. The lead catalyst, 2-oleamido-5-nitro-pyridinium p-toluenesulfonate, demonstrated significantly improved activity over unsubstituted PPTS[1].

Experimental Protocol

General Procedure for Catalytic Esterification: [1]

-

To a mixture of the carboxylic acid (1.0 eq., e.g., 2 mmol) and the alcohol (1.0 eq., e.g., 2 mmol) in a suitable solvent (e.g., isooctane, 4 mL), add the pyridinium salt catalyst (1-10 mol%).

-

Stir the resulting mixture at the desired temperature (25 °C to reflux).

-

Monitor the reaction progress using analytical techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure (in vacuo).

-

Purify the crude product by flash column chromatography to isolate the desired ester.

-

Characterize the purified product using standard analytical methods (¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry).

Data Presentation

The following table summarizes the results for the esterification of various carboxylic acids and alcohols using 2-oleamido-5-nitro-pyridinium p-toluenesulfonate as the catalyst in isooctane[1].

| Entry | Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Conditions | Time (h) | Isolated Yield (%) |

| 1 | 4-Phenylbutyric acid | 1-Octanol | 1 | 80 °C | 5 | 95 |

| 2 | Hexanoic acid | Benzyl alcohol | 1 | 80 °C | 6 | 83 |

| 3 | Phenylacetic acid | 1-Butanol | 1 | 80 °C | 30 | 61 |

| 4 | Acetic acid | 1-Phenylethanol | 5 | 25 °C | 24 | 76 |

| 5 | Cyclohexanecarboxylic acid | Cyclohexanol | 1 | Reflux | 16 | 93 |

| 6 | 1-Adamantanecarboxylic acid | Methanol | 1 | Reflux | 96 | 93 |

| 7 | Benzoic acid | 1-Octanol | 10 | Reflux | 144 | 33 |

Experimental Workflow

Caption: Workflow for pyridinium salt-catalyzed esterification.

II. Rapid Ester Synthesis using a Triflylpyridinium Coupling Reagent

A highly efficient method for ester synthesis at ambient temperature has been developed utilizing a stable and easily accessible triflylpyridinium reagent. This method is notable for its wide substrate compatibility and extremely short reaction times (5 minutes)[3][4]. This procedure involves the pre-formation of the triflylpyridinium reagent, which then acts as a powerful activator for the carboxylic acid.

Experimental Protocol

General Procedure for Rapid Ester Synthesis: [3]

-

To a solution of the carboxylic acid (1.0 eq.) and the alcohol (1.2 eq.) in a suitable solvent (e.g., dichloromethane), add the triflylpyridinium reagent (1.1 eq.).

-

Add a base, such as triethylamine (B128534) (2.0 eq.), to the mixture.

-

Stir the reaction mixture at ambient temperature for 5 minutes.

-

Upon completion, quench the reaction and perform a standard aqueous workup.

-

Purify the crude product via flash column chromatography to yield the pure ester.

Data Presentation

The following table presents a selection of esters synthesized using the triflylpyridinium coupling reagent, demonstrating the method's broad substrate scope.

| Entry | Carboxylic Acid | Alcohol | Time (min) | Yield (%) |

| 1 | 4-Nitrobenzoic acid | Benzyl alcohol | 5 | 96 |

| 2 | Phenylacetic acid | 1-Phenylethanol | 5 | 95 |

| 3 | (S)-Ibuprofen | Methanol | 5 | 97 |

| 4 | Benzoic acid | 4-Methoxybenzyl alcohol | 5 | 98 |

| 5 | Cinnamic acid | Ethanol | 5 | 92 |

| 6 | Boc-L-Phenylalanine | Benzyl alcohol | 5 | 95 |

Proposed Mechanism and Workflow

The reaction proceeds through the activation of the carboxylic acid by the triflylpyridinium reagent to form a highly reactive acylpyridinium intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol to form the ester product.

Caption: Activation and coupling pathway for ester synthesis.

Conclusion

Pyridinium salts offer versatile solutions for ester synthesis. While direct catalysis with pyridinium triflate may not be broadly applicable, modified catalysts like lipidated pyridinium p-toluenesulfonates provide an effective catalytic route under mild conditions. For rapid synthesis, the use of a stoichiometric triflylpyridinium coupling reagent provides access to a wide range of esters in excellent yields within minutes at room temperature. The choice of method will depend on the specific requirements of the synthesis, such as the need for a catalytic versus a stoichiometric process and the desired reaction time.

References

- 1. Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited-Modification with a Lipid Chain for Improved Activities and Selectivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Triflylpyridinium as Coupling Reagent for Rapid Amide and Ester Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application of Pyridinium Trifluoromethanesulfonate in Glycosylation Reactions: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinium (B92312) trifluoromethanesulfonate (B1224126), also known as pyridinium triflate, has emerged as a versatile and effective organocatalyst in modern carbohydrate chemistry. Its application in glycosylation reactions offers a mild and efficient alternative to traditional heavy metal promoters. This document provides detailed application notes and experimental protocols for the use of pyridinium trifluoromethanesulfonate and related pyridinium salts in the synthesis of O- and N-glycosides, crucial components in drug development and glycobiology research.

Core Concepts and Advantages

Pyridinium salts catalyze glycosylation reactions through various mechanisms, primarily by activating either the glycosyl donor or the acceptor.[1] Mechanistic studies suggest that electron-deficient pyridinium salts can form key intermediates with alcohol acceptors, facilitating the subsequent reaction with the glycosyl donor.[1] In other systems, the pyridinium catalyst activates carbamate (B1207046) donors by promoting the release of carbon dioxide to generate a reactive oxocarbenium ion.[2]

Key advantages of using pyridinium triflate and related salts include:

-

Mild Reaction Conditions: Reactions are often carried out at ambient temperatures, preserving sensitive functional groups.[1]

-

Low Catalyst Loading: Effective catalysis can be achieved with catalyst loadings as low as 1-5 mol%.[1][2]

-

High Stereoselectivity: The catalyst can influence the stereochemical outcome of the glycosylation, often favoring the formation of specific anomers.[3]

-

Broad Substrate Scope: These catalysts are compatible with a wide range of glycosyl donors and acceptors.[2][3]

-

Operational Simplicity: The procedures are generally straightforward and do not require specialized equipment.[3]

Application Notes

This compound is particularly effective in glycosylations involving oxazoline (B21484) donors for the synthesis of complex oligosaccharides. It has been shown to provide substantially higher yields compared to other promoters like p-toluenesulfonate.[4] Furthermore, electron-deficient pyridinium salts have been successfully employed in the synthesis of 2-deoxyglycosides from glycal donors with excellent yields and anomeric selectivity.[1]

Another significant application involves the use of pyridinium tetrafluoroborate, a related salt, for the stereoselective synthesis of β-O- and N-glycosides from trichloroacetimidate (B1259523) donors.[3] This highlights the broader utility of the pyridinium cation as a versatile catalytic scaffold in glycosylation chemistry.

Mechanism of Action: A Generalized View

The catalytic cycle of pyridinium-mediated glycosylation can be generalized into a few key steps. The following diagram illustrates a plausible pathway where the pyridinium catalyst activates the glycosyl acceptor.

Caption: A generalized catalytic cycle for pyridinium-mediated glycosylation.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on pyridinium-catalyzed glycosylation reactions, showcasing yields and stereoselectivity.

Table 1: Pyridinium-Catalyzed O-Glycosylation with Oxazolidinone-Based Carbamate Donors [2]

| Glycosyl Donor | Glycosyl Acceptor | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio |

| Mannosyl Carbamate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | D (5) | CHCl₃ | 40 | 12 | 85 | >20:1 |

| Glucosyl Carbamate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | D (5) | CHCl₃ | 40 | 12 | 82 | 1:1.5 |

| Galactosyl Carbamate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | D (5) | CHCl₃ | 40 | 12 | 91 | >20:1 |

Catalyst D is 2-pentafluorophenyl pyridinium triflate.

Table 2: Microwave-Assisted Pyridinium Triflate-Promoted Glycosylation with Oxazoline Donors [4]

| Glycosyl Donor (equiv.) | Glycosyl Acceptor (Diol) | Promoter | Yield of Dimer (%) |

| 2.2 | Diol 1 | Pyridinium Triflate | 75 |

| 2.2 | Diol 2 | Pyridinium Triflate | 68 |

Table 3: Organocatalytic Glycosylation of Glycals with Electron-Deficient Pyridinium Salts [1]

| Glycal | Acceptor | Catalyst (mol%) | Solvent | Yield (%) | α:β Ratio |

| 3,4,6-Tri-O-benzyl-D-glucal | Methanol | Pyridinium Salt (1) | CH₂Cl₂ | 95 | >20:1 |

| 3,4,6-Tri-O-benzyl-D-galactal | Isopropanol | Pyridinium Salt (1) | CH₂Cl₂ | 92 | >20:1 |

Experimental Protocols

Protocol 1: General Procedure for Pyridinium-Catalyzed O-Glycosylation[2]

This protocol is adapted from a study utilizing an oxazolidinone-based carbamate donor.

Workflow:

Caption: A step-by-step workflow for a typical pyridinium-catalyzed O-glycosylation.

Materials:

-

Glycosyl donor (e.g., oxazolidinone-based carbamate) (1.5 equiv.)

-

Glycosyl acceptor (1.0 equiv.)

-

Pyridinium catalyst (e.g., 2-pentafluorophenyl pyridinium triflate) (5-20 mol%)

-

Anhydrous chloroform (B151607) (CHCl₃) or dichloromethane (B109758) (CH₂Cl₂)

-

Nitrogen gas

-

Oven-dried glassware

Procedure:

-

To an oven-dried flask equipped with a magnetic stir bar, add the glycosyl acceptor (0.05 mmol, 1.0 equiv.) and the pyridinium catalyst (5 mol%).

-

Add anhydrous chloroform (1 mL) under a nitrogen atmosphere.

-

Add the glycosyl donor (0.075 mmol, 1.5 equiv.) to the solution.

-

Stir the reaction mixture at the desired temperature (e.g., 40 °C) for the specified time (e.g., 12 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to obtain the desired glycoside.

Gram-Scale Adaptation: [2]

For a gram-scale reaction, the procedure is similar but with adjusted quantities and solvent volume to maintain an appropriate concentration (e.g., 0.14 M).

-

In a glove box filled with nitrogen, add the glycosyl donor (1.5 mmol, 1.5 equiv.), glycosyl acceptor (1.0 mmol, 1.0 equiv.), and pyridinium catalyst (20 mol%) to an oven-dried 25 mL tube.

-

Add anhydrous dichloromethane (7 mL).

-

Stir the reaction mixture at 40 °C for 12 hours.

-

Purify by column chromatography as described above.

Protocol 2: Synthesis of Glycosyl Pyridinium Salts[5]

This protocol describes a one-step synthesis of glycosyl pyridinium salts from unprotected reducing sugars.

Materials:

-

Unprotected sugar (1 equiv.)

-

Triethylamine (B128534) (9 equiv.)

-

Pyridine (B92270) derivative (9 equiv.)

-

2-Chloro-1,3-dimethylimidazolinium chloride (DMC) or 2-chloro-1,3-dimethylimidazolinium-2-ylium bis(trifluoromethanesulfonyl)imide (CDMBI) (3 equiv.)

-

Deuterium oxide (D₂O) or D₂O:Acetonitrile (B52724) (1:1)

-

Ethyl acetate

-

Aqueous ammonium (B1175870) hydroxide (B78521) (35% w/w)

Procedure for 2-Hydroxy Sugars:

-

Dissolve the sugar (1 equiv.) and triethylamine (9 equiv.) in D₂O or a 1:1 mixture of D₂O and acetonitrile.

-

Add the pyridine derivative (9 equiv.) and stir the mixture at 0 °C for 10 minutes.

-

Add CDMBI (3 equiv.) and continue stirring at 0 °C for 1 hour.

-

Dilute the reaction mixture with water, wash with ethyl acetate, and co-evaporate with 35% w/w aqueous ammonium hydroxide.

Procedure for 2-Acetamido Sugars:

-

Dissolve the 2-acetamido sugar (1 equiv.) and triethylamine (9 equiv.) in water and cool to 0 °C.

-

Add DMC (3 equiv.) and stir at 0 °C for 30 minutes.

-

Monitor for complete consumption of the starting material by TLC.

-

Dilute with water and lyophilize.

-

Suspend the residue in a 10:1 (v/v) mixture of dry acetonitrile and dry dimethylformamide.

-

Add powdered 4 Å molecular sieves and stir at room temperature under nitrogen for 30 minutes.

-

Add pyridinium p-toluenesulfonate (6 equiv.) and stir at room temperature under nitrogen for 1 hour.

Conclusion

This compound and its analogs are powerful organocatalysts that facilitate a wide range of glycosylation reactions under mild conditions. Their operational simplicity, low catalyst loading, and high efficiency make them valuable tools for the synthesis of complex carbohydrates in both academic research and industrial drug development. The provided protocols offer a starting point for researchers to explore the utility of these catalysts in their own synthetic endeavors. Further optimization of reaction conditions may be necessary depending on the specific substrates employed.

References

Application Notes and Protocols: Pyridinium Trifluoromethanesulfonate in the Synthesis of Nitrogen Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Pyridinium (B92312) trifluoromethanesulfonate (B1224126) (Py-OTf) is a versatile and effective Brønsted acid catalyst in organic synthesis. Its moderate acidity, high thermal stability, and solubility in many organic solvents make it a valuable tool for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of Py-OTf and its derivatives in the synthesis of various nitrogen-containing heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development.

Trifluoromethylthiolation of Indoles using Trifluoromethylsulfonyl Pyridinium Salt

Trifluoromethylsulfonyl pyridinium salt (TFSP), a derivative of pyridinium trifluoromethanesulfonate, serves as an efficient source for the trifluoromethylthiol (SCF3) group in the synthesis of 3-(trifluoromethylthio)indoles. This transformation is valuable as the incorporation of the SCF3 moiety can enhance the metabolic stability and cell membrane permeability of drug candidates.[1] The reaction proceeds under transition-metal-free conditions and is proposed to involve the reduction of TFSP.[1]

Quantitative Data Summary

| Entry | Substrate (Indole Derivative) | Product | Yield (%) | Reference |

| 1 | Indole (B1671886) | 3-(Trifluoromethylthio)indole | 85 | [1] |

| 2 | N-Methylindole | 1-Methyl-3-(trifluoromethylthio)indole | 71 | [1] |

| 3 | 2-Phenylindole | 2-Phenyl-3-(trifluoromethylthio)indole | 59 | [1] |

| 4 | 5-Bromoindole | 5-Bromo-3-(trifluoromethylthio)indole | 78 | [1] |

| 5 | 5-Chloroindole | 5-Chloro-3-(trifluoromethylthio)indole | 82 | [1] |

| 6 | 5-Iodoindole | 5-Iodo-3-(trifluoromethylthio)indole | 75 | [1] |

| 7 | 5-Alkynylindole derivative | 5-Alkynyl-3-(trifluoromethylthio)indole | 54 | [1] |

Experimental Protocol